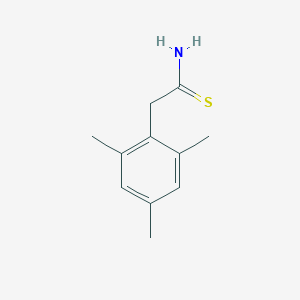![molecular formula C9H20Cl2N2 B13586660 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13586660.png)
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride is a chemical compound with a unique structure that combines a cyclobutane ring with a pyrrolidine moiety
Métodos De Preparación
The synthesis of 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride typically involves the reaction of cyclobutanone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or tetrahydrofuran, and controlled temperatures ranging from -20°C to 100°C. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparación Con Compuestos Similares
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride can be compared with similar compounds such as:
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol: This compound has a hydroxyl group instead of an amine, leading to different reactivity and applications.
Cyclobutanone derivatives: These compounds share the cyclobutane ring but differ in their substituents, affecting their chemical properties and uses.
Pyrrolidine derivatives: Compounds with the pyrrolidine moiety but different ring structures or substituents, offering a range of functionalities and applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H20Cl2N2 |
|---|---|
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
1-(pyrrolidin-1-ylmethyl)cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c10-9(4-3-5-9)8-11-6-1-2-7-11;;/h1-8,10H2;2*1H |
Clave InChI |
GHLXRQLZRUJRSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2(CCC2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



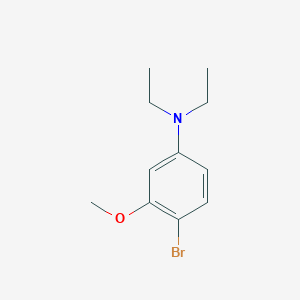
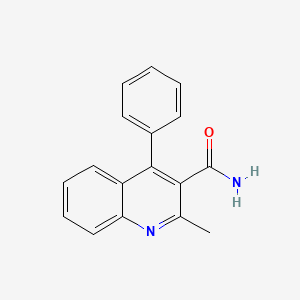
![2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13586593.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetate](/img/structure/B13586601.png)
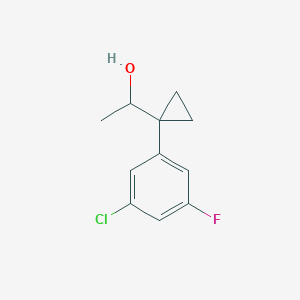
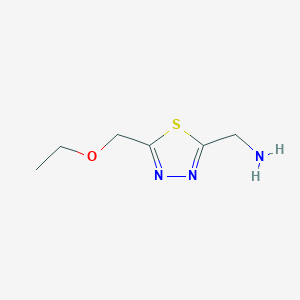
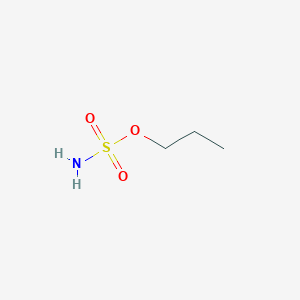

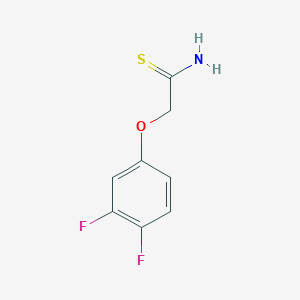
![tert-butylN-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13586651.png)
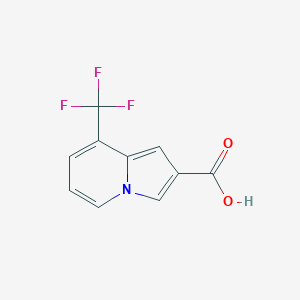
![2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13586676.png)
